molecular formula C10H13Cl2NO2 B3424024 (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride CAS No. 331763-54-3

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B3424024
CAS No.: 331763-54-3
M. Wt: 250.12 g/mol
InChI Key: MRFPEMYQUCEGDY-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFPEMYQUCEGDY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-54-3
Record name Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and (S)-2-amino-4-bromobutanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chlorobenzaldehyde and (S)-2-amino-4-bromobutanoic acid under basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient mixing and reaction control.

    Purification: Employing crystallization or chromatography techniques for purification.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules, facilitating the development of various pharmaceuticals and biologically active compounds .

Synthetic Routes
The synthesis typically involves:

  • Starting Material : 3-chlorobenzaldehyde.
  • Strecker Synthesis : The aldehyde reacts with ammonium chloride and potassium cyanide to form an aminonitrile.
  • Hydrolysis : The aminonitrile undergoes hydrolysis under acidic conditions to yield the amino acid.
  • Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer.
  • Hydrochloride Formation : The amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Biological Applications

GABA Receptor Interaction
Research indicates that this compound interacts with GABA receptors, particularly GABAB receptors. This interaction suggests potential applications in treating neurological disorders such as spasticity and epilepsy .

Therapeutic Investigations
The compound has been studied for its therapeutic effects in various conditions:

  • Neurological Disorders : Its agonistic properties at GABAB receptors make it a candidate for managing conditions like multiple sclerosis and other spasticity-related disorders.
  • Pain Management : Due to its neuroactive properties, there is ongoing research into its potential use for pain relief.

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs targeting central nervous system disorders. Its role in drug formulation highlights its importance in creating effective therapeutic agents .

Case Study 1: Baclofen Analogues

A study explored the synthesis of various baclofen analogues, including this compound. These analogues were evaluated for their affinity towards GABA receptors and their potential therapeutic effects in treating spasticity .

Case Study 2: Enantioselective Synthesis

Research demonstrated an enantiodivergent synthesis approach for producing this compound. This method emphasized the significance of chirality in enhancing the biological activity of compounds targeting GABA receptors .

Data Table: Summary of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules
Biological ResearchInteraction with GABA receptors; potential treatment for neurological disorders
Pharmaceutical IndustryIntermediate in drug synthesis targeting CNS disorders

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A structurally similar compound with a shorter carbon chain.

    (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid: A derivative with a protective group on the amino group.

Uniqueness

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and chlorophenyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : Approximately 213.66 g/mol
  • Structural Features : The compound features a butanoic acid backbone with an amino group and a chlorophenyl substituent, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly neurotransmitter receptors. The compound may function as an inhibitor or modulator of specific enzymes and receptors, influencing several biochemical pathways critical for therapeutic applications.

Key Mechanisms:

  • Neurotransmitter Modulation : It has been studied for its potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Enzyme Interaction : The compound may interact with enzymes, modulating their activity and impacting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated inhibitory zones ranging from 9 to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some studies suggest that amino acid derivatives can exhibit cytotoxic effects on cancer cell lines. This activity is often linked to their ability to interfere with cellular metabolism and signaling pathways .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The results indicated enhanced antibacterial activity compared to traditional antibiotics, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL against Candida albicans and other fungal strains .

Case Study 2: Neuroprotective Properties

In a model assessing neurodegeneration, this compound demonstrated a protective effect on neuronal cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityInhibitory zones up to 20 mm against E. coli
Antitumor ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsProtection against oxidative stress in neuronal models

Q & A

Q. What are the standard protocols for synthesizing (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride with high enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc- or Fmoc-protected intermediates (e.g., Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid) are used to preserve stereochemistry during coupling reactions . Purification via chiral HPLC or recrystallization ensures enantiomeric purity (>98% ee, as noted in asymmetric synthesis protocols) . The hydrochloride salt is formed in the final step by treating the free base with HCl gas in anhydrous ethanol.

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure and confirming its stereochemistry?

  • NMR : 1^1H and 13^13C NMR verify the aromatic (3-chlorophenyl) and β-amino acid backbone.
  • Chiral HPLC : Critical for confirming enantiomeric purity (e.g., >98% ee as in ) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ = 269.65 for C10_{10}H11_{11}ClF3_3NO2_2) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at 2–8°C in airtight, light-protected containers to prevent degradation of the hydrochloride salt and racemization . Desiccants are recommended to avoid hygroscopic effects.

Q. What role does the hydrochloride salt form play in the compound’s solubility and bioavailability?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., receptor binding studies). This is critical for pharmacological applications, where bioavailability depends on dissolution rates in physiological buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Reported melting points vary due to polymorphic forms or impurities. For example:

  • lists mp 208°C for a structurally similar compound (3-Amino-4-hydroxybenzoic acid).
  • notes storage at 2–8°C, suggesting thermal sensitivity.
    To reconcile discrepancies, standardize measurement conditions (e.g., DSC at 10°C/min) and verify purity via HPLC .

Q. What experimental design considerations are critical when using this compound in kinetic or metabolic studies?

  • Temperature control : Organic degradation (e.g., via hydrolysis) accelerates at higher temperatures, as observed in wastewater matrix studies .
  • pH stability : The hydrochloride salt may dissociate in alkaline buffers, requiring pH monitoring.
  • Enantiomeric stability : Monitor racemization via periodic chiral HPLC analysis during long-term assays .

Q. How can synthetic yields be optimized when introducing the 3-chlorophenyl group?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for aryl halide intermediates .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution .

Q. What strategies minimize racemization during (S)-enantiomer synthesis?

  • Low-temperature reactions : Conduct steps below 0°C to slow racemization.
  • Chiral auxiliaries : Boc or Fmoc groups protect the amino group during harsh reactions .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .

Data Contradiction Analysis

ParameterReported Value 1Reported Value 2Possible Reason
Melting Point208°C (similar analog) Decomposes above 200°C Polymorphism or impurities
Optical Purity>98% ee ~95% ee (unoptimized)Purification method
Solubility (H2_2O)50 mg/mL (HCl salt)10 mg/mL (free base)Salt vs. free base form

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Reactant of Route 2
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(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

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